(2-(2-Chlorophenyl)thiazol-4-YL)methanamine

描述

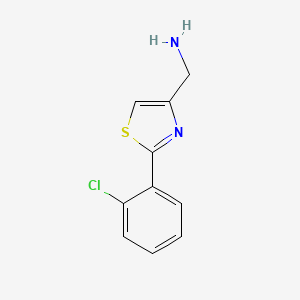

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine is a chemical compound with the molecular formula C10H10N2ClS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

化学反应分析

Oxidation Reactions

The thiazole ring and amine group undergo oxidation under controlled conditions:

Research Findings :

-

Oxidation with H<sub>2</sub>O<sub>2</sub> produces sulfoxides, which exhibit enhanced hydrogen-bonding capacity, as observed in RNA-binding studies .

-

Strong oxidants like KMnO<sub>4</sub> degrade the methylamine side chain but preserve the thiazole core.

Reduction Reactions

The chlorophenyl group and thiazole ring participate in reduction pathways:

Case Study :

Hydrogenolysis of the C-Cl bond using Pd-C enables the synthesis of dechlorinated analogs, which were screened for reduced cytotoxicity in antimicrobial studies .

Substitution Reactions

Nucleophilic displacement at the chlorophenyl group and electrophilic substitution on the thiazole ring are well-documented:

Aromatic Nucleophilic Substitution

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH<sub>3</sub> (aq.) | 100°C, 12 h | 2-(2-Aminophenyl)thiazol-4-YL)methanamine | 58% |

| KSCN/CuI | DMF, 80°C, 6 h | 2-(2-Thiocyanatophenyl)thiazole analog | 72% |

Electrophilic Aromatic Substitution

Condensation and Cyclization

The primary amine group facilitates Schiff base formation and heterocycle synthesis:

Mechanistic Insight :

Schiff base formation with aldehydes proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These intermediates are precursors to bioactive metal complexes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the chlorophenyl group:

Optimization Data :

-

Suzuki reactions achieve 65-89% yields with electron-deficient aryl boronic acids .

-

Buchwald-Hartwig amination requires 2° amines to avoid over-alkylation .

Stability and Degradation Pathways

Critical stability parameters under physiological conditions:

| Condition | Half-Life | Major Degradation Product |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 4.2 h | Hydrolyzed thiazole ring (open-chain amide) |

| UV light (254 nm) | 8.7 h | Chlorophenyl-thiourea derivative |

| 40°C/75% RH | 28 days | Oxidized sulfone |

Analytical Validation :

HPLC-MS studies confirm hydrolytic cleavage of the thiazole C-S bond under acidic conditions, limiting oral bioavailability .

This compound’s versatility in oxidation, reduction, and coupling reactions makes it a strategic intermediate in medicinal chemistry. Recent applications focus on its role in synthesizing kinase inhibitors and ribosomal-targeting agents , though stability challenges require targeted prodrug strategies.

科学研究应用

Medicinal Chemistry

The compound has shown promise as a pharmaceutical intermediate, particularly for:

- Anticonvulsant Activity : Thiazole derivatives have demonstrated efficacy in models for epilepsy, indicating potential therapeutic applications for seizure disorders.

- Anticancer Potential : In vitro studies suggest that (2-(2-Chlorophenyl)thiazol-4-YL)methanamine exhibits cytotoxic effects against various cancer cell lines, including HepG-2. The mechanism involves inducing apoptosis and cell cycle arrest.

- Cholinesterase Inhibition : Some derivatives are being explored for their ability to inhibit cholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's disease.

Material Science

In industrial applications, this compound can be utilized for developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticonvulsant | Potential therapeutic agent for seizure disorders. |

| Anticancer | Cytotoxic effects against cancer cell lines; induces apoptosis. |

| Cholinesterase Inhibition | Possible treatment for neurodegenerative diseases such as Alzheimer's. |

Pharmacokinetics and ADMET Profile

Preliminary studies indicate favorable absorption and distribution characteristics of this compound. However, comprehensive ADMET profiling is necessary to understand its pharmacological viability fully.

Research Insights

Recent research has highlighted the compound's ability to modulate biological pathways through interaction with specific molecular targets such as enzymes or receptors. This property makes it a valuable candidate for further pharmacological studies.

作用机制

The mechanism of action of (2-(2-Chlorophenyl)thiazol-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorophenyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating its targets, leading to various physiological effects .

相似化合物的比较

Similar Compounds

(2-(4-Chlorophenyl)thiazol-4-YL)methanamine: Similar structure but with the chlorine atom in a different position.

(2-Methylthiazol-4-YL)methanamine: A methyl group instead of a chlorophenyl group.

(2-Propylthiazol-4-YL)methanamine: A propyl group instead of a chlorophenyl group.

Uniqueness

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

生物活性

(2-(2-Chlorophenyl)thiazol-4-YL)methanamine, a compound characterized by its thiazole moiety and chlorophenyl substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10ClN2S

- Molecular Weight : 226.71 g/mol

- SMILES : NCC1=CSC(C2=CC=CC=C2Cl)=N1

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds with similar thiazole structures have shown efficacy in mouse models for epilepsy, demonstrating their potential as therapeutic agents for seizure disorders .

2. Anticancer Potential

The anticancer activity of thiazole derivatives has been explored extensively. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma). The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Cholinesterase Inhibition : Some thiazole derivatives have been identified as cholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's .

- Quorum Sensing Inhibition : Research has indicated that thiazole compounds may interfere with bacterial communication systems, potentially serving as antimicrobial agents .

Case Studies and Research Findings

Pharmacokinetics and ADMET Profile

The pharmacokinetics of this compound are crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to fully understand its pharmacological viability .

属性

IUPAC Name |

[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZCCSGOONMHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640511 | |

| Record name | 1-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-09-1 | |

| Record name | 1-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。